

# Technical Monograph: Indanofan – Structural Characterization and Mechanism of Action

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## Compound of Interest

Compound Name: *Indanofan 10 microg/mL in Cyclohexane*  
Cat. No.: *B13813006*

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## Executive Summary

Indanofan (CAS 133220-30-1) is a synthetic oxirane-based herbicide belonging to the Group 15 (formerly K3) class of Very Long Chain Fatty Acid (VLCFA) synthesis inhibitors.<sup>[1]</sup> Primarily utilized in agrochemical applications for rice cultivation, its molecular architecture—featuring a lipophilic indan-1,3-dione moiety coupled with a reactive epoxide ring—serves as a critical case study for targeted enzyme inhibition in lipid biosynthesis.

This technical guide dissects the physicochemical identity, specific mode of action (MoA) on the elongase complex, and validated analytical protocols for the detection of Indanofan, designed for researchers in toxicology, analytical chemistry, and bioactive small-molecule development.

## Part 1: Chemical Identity & Structural Analysis

Indanofan is characterized by a chiral center at the epoxide ring, though technical grades are often racemic. Its structure combines a rigid, planar indanedione scaffold with a reactive oxirane group, facilitating both hydrophobic intercalation into enzyme active sites and potential covalent interactions.

## Physicochemical Data Table

Parameter	Technical Specification
Common Name	Indanofan
CAS Registry Number	133220-30-1
IUPAC Name	(RS)-2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethyl-1H-indene-1,3(2H)-dione
Molecular Formula	C <sub>20</sub> H <sub>17</sub> ClO <sub>3</sub>
Molecular Weight	340.8 g/mol
SMILES	<chem>CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(C4=C(C(=CC=C4)Cl)CO3</chem>
Physical State	Colorless to off-white crystals
Melting Point	60.0 – 61.5 °C
Solubility	Water: 17.1 mg/L (25°C); Soluble in acetone, methanol, ethyl acetate
Partition Coefficient	Log Pow ≈ 3.5 (Lipophilic)

## Structural Commentary

The molecule consists of two distinct pharmacophores:

- The Indanedione Core: Provides structural rigidity and lipophilicity, allowing the molecule to orient itself within the lipid bilayer of the endoplasmic reticulum (ER).
- The Oxirane (Epoxide) Ring: A strained, three-membered ether ring containing a 3-chlorophenyl substituent. This is the bioactive "warhead." The steric hindrance provided by the ethyl group at the C2 position of the indane ring stabilizes the molecule against rapid non-enzymatic hydrolysis.

## Part 2: Mechanism of Action (VLCFA Inhibition)[9]

### The Target: Ketoacyl-CoA Synthase (KCS)

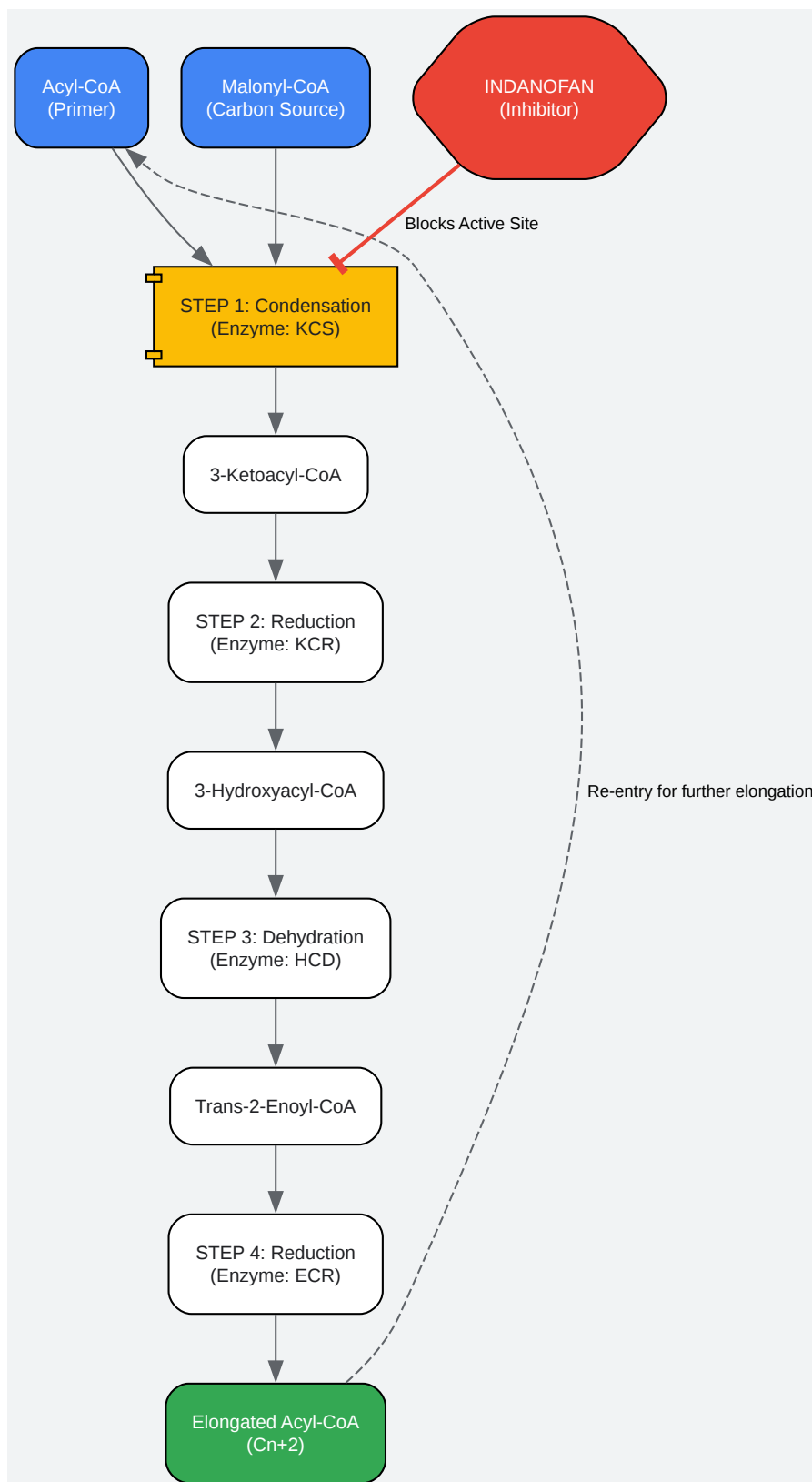
Indanofan acts as a potent inhibitor of the VLCFA elongase complex located in the ER. Specifically, it targets the condensation step catalyzed by Ketoacyl-CoA Synthase (KCS).

VLCFA biosynthesis involves a four-step cycle that extends fatty acyl chains by two carbons per cycle (using Malonyl-CoA). By inhibiting KCS, Indanofan prevents the initial condensation of the acyl-CoA primer with malonyl-CoA. This leads to a depletion of essential VLCFAs (C20–C30+) required for:

- Cuticular wax formation (causing desiccation in plants).
- Ceramide synthesis (disrupting cell division and signaling).

## Pathway Visualization

The following diagram illustrates the VLCFA elongation cycle and the specific inhibition point of Indanofan.



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Figure 1: The VLCFA elongation cycle showing Indanofan-mediated inhibition of the rate-limiting Ketoacyl-CoA Synthase (KCS) step.

## Part 3: Analytical Methodologies

For researchers monitoring Indanofan in biological matrices or environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with GC-MS/MS is the gold standard due to the molecule's volatility and non-polar nature.

### Protocol: Determination of Indanofan Residues

#### 1. Reagents & Standards

- Solvent: Acetonitrile (LC-MS grade).
- Salts: Anhydrous Magnesium Sulfate ( ), Sodium Chloride ( ).
- Internal Standard: Triphenyl phosphate (TPP) or deuterated analogue.

#### 2. Sample Preparation (Step-by-Step)

- Homogenization: Weigh 10.0 g of sample (e.g., plant tissue or soil) into a 50 mL centrifugation tube.
- Extraction: Add 10 mL of Acetonitrile.
- Phase Separation: Add 4 g and 1 g . Shake vigorously for 1 minute to induce phase separation between water (in sample) and acetonitrile.
- Centrifugation: Centrifuge at 3,000 x g for 5 minutes.
- Clean-up (dSPE): Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg

and 25 mg PSA (Primary Secondary Amine) to remove organic acids and sugars.

- Reconstitution: Evaporate solvent and reconstitute in isooctane or ethyl acetate for GC injection.

### 3. Instrumental Analysis (GC-MS/MS)[2]

- Column: HP-5MS UI (30 m × 0.25 mm × 0.25 μm) or equivalent.
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Inlet Temp: 250°C (Splitless mode).
- Oven Program:
  - Initial: 70°C (hold 1 min).
  - Ramp: 25°C/min to 150°C.
  - Ramp: 10°C/min to 280°C (hold 5 min).
- MS Detection (MRM Mode):
  - Precursor Ion: 340 m/z (Molecular ion).
  - Quantifier Ion: 173 m/z (Indanedione fragment).
  - Qualifier Ion: 139 m/z (Chlorophenyl oxirane fragment).

## Analytical Workflow Diagram



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Figure 2: Optimized QuEChERS extraction and GC-MS/MS workflow for Indanofan quantification.

## Part 4: Synthesis & Manufacturing Pathways

While specific industrial parameters are proprietary, the synthesis of Indanofan generally follows a convergent route involving the construction of the indane skeleton followed by the introduction of the epoxide moiety.

### Retrosynthetic Analysis

- **Indane Core Formation:** The 2-ethylindan-1,3-dione scaffold is synthesized via the condensation of phthalic anhydride with butyric anhydride or via a Dieckmann condensation of diethyl phthalate with an ester.
- **Epoxide Introduction:** The oxirane ring is typically introduced via the reaction of the indanedione intermediate with a 2-halo-1-(3-chlorophenyl)ethanone derivative, followed by ring closure (Darzens condensation or similar alkylation/epoxidation sequence).

Key Precursors:

- Phthalic anhydride (or Diethyl phthalate)
- 3-Chlorobenzaldehyde (or related styrene derivatives)
- Ethyl halide (for the ethyl group at C2)

## Part 5: Toxicology & Environmental Fate

### Mammalian Toxicity

Indanofan exhibits low acute toxicity in mammals, but its mechanism (lipid synthesis inhibition) necessitates careful handling in developmental biology contexts.

- LD50 (Rat, Oral): > 460 mg/kg (Female), > 631 mg/kg (Male).
- LD50 (Rat, Dermal): > 2,000 mg/kg.[3]
- Skin/Eye: Mild irritant.

### Environmental Degradation

- Hydrolysis: The epoxide ring is susceptible to hydrolysis in acidic conditions, converting to the corresponding diol.
- Photolysis: Stable to photolysis in soil but degrades rapidly in aqueous solution under sunlight.
- Metabolism: In plants and animals, the primary metabolic route involves the opening of the oxirane ring (catalyzed by epoxide hydrolases) followed by conjugation with glutathione (GSH).

## References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11046097, Indanofan. PubChem. Available at: [\[Link\]](#)
- Takahashi, A., et al. (2002).[4] Inhibition of very-long-chain fatty acid formation by indanofan and its relatives.[1] Zeitschrift für Naturforschung C, 57(1-2), 72-74.[1] Available at: [\[Link\]](#)
- European Patent Office. (1990). EP0398258A1 - Indan-1,3-dione derivatives, their production and use. (Primary patent describing synthesis). Available at: [\[Link\]](#)
- Food Safety and Inspection Service (USDA). (2010).[5] Confirmation of Pesticides by GC/MS/MS (CLG-PST4). USDA Laboratory Guidebook. Available at: [\[Link\]](#)
- University of Hertfordshire. (2023). Indanofan - PPDB: Pesticide Properties DataBase. Available at: [\[Link\]](#)

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## Sources

- [1. Inhibition of very-long-chain fatty acid formation by indanofan, 2-\[2-\(3-chlorophenyl\)oxiran-2-ylmethyl\]-2-ethylindan-1,3-dione, and its relatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- [2. scispace.com](https://scispace.com) [[scispace.com](https://scispace.com)]
- [3. Indanofan](https://drugfuture.com) [[drugfuture.com](https://drugfuture.com)]
- [4. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- [5. fsis.usda.gov](https://fsis.usda.gov) [[fsis.usda.gov](https://fsis.usda.gov)]
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